2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Researchers studying imidazole-based NNRTIs or APT1/2 inhibitors often face SAR gaps due to the dominance of 1-aryl and para-CF3 analogs. This compound introduces a 1-cyclohexyl substituent and meta-CF3 anilide, creating a structurally orthogonal probe. • Benchmark steric tolerance in the NNRTI hydrophobic pocket vs 1-aryl leads (EC₅₀ = 0.18-2.05 µM). • Profile APT1 (IC₅₀ 17 nM) / APT2 (IC₅₀ 30 nM) selectivity vs the known thioacetamide scaffold. • Positional SAR: distinct from para-CF3 isomer (CAS 946202-29-5). Custom synthesis, ≥95% purity. Global shipping in 7-10 working days.

Molecular Formula C18H20F3N3OS
Molecular Weight 383.4 g/mol
Cat. No. B12256227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Molecular FormulaC18H20F3N3OS
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C18H20F3N3OS/c19-18(20,21)13-5-4-6-14(11-13)23-16(25)12-26-17-22-9-10-24(17)15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,23,25)
InChIKeyOIQDCCCADGFYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Baseline


2-((1-Cyclohexyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic thioacetamide derivative that embeds a cyclohexyl-substituted imidazole linked via a thioether bridge to a 3-(trifluoromethyl)phenylacetamide moiety. The compound belongs to the broader class of thioketal-substituted N-alkyl imidazoles, which have been disclosed as spermicidal, antimicrobial, anticonvulsant, and thromboxane synthetase inhibitory agents [1]. Its structural architecture—combining a saturated cyclohexyl ring on the imidazole N-1 position with a meta-trifluoromethyl group on the anilide ring—distinguishes it from aryl-substituted and para-substituted analogs that dominate the published imidazole thioacetanilide literature [2].

Unexplored N-1 substituent: Cyclohexyl group offers a saturated, flexible steric profile distinct from common 1-aryl analogs, enabling steric SAR exploration.
Meta-CF₃ positional isomer: Places electron-withdrawing group at a unique orientation vs. para-substituted analogs (CAS 946202-29-5), supporting regioisomer-specific binding or metabolism studies.
Class-level bioactivity disclosed: Thioketal N-alkyl imidazole scaffold reported as thromboxane synthetase inhibitor and antimicrobial agent in patent literature, supporting pathway-directed screening.

Structural Distinction from Generic Analogs


The 1-cyclohexyl substituent confers a saturated, conformationally flexible steric profile that differs fundamentally from the planar aromatic (e.g., 1-phenyl) groups present in the vast majority of reported imidazole thioacetanilides [1]. Concurrently, the meta-trifluoromethyl substitution on the anilide ring positions the electron-withdrawing CF₃ group at a distinct spatial orientation relative to the para-substituted isomer (CAS 946202-29-5), which is expected to alter both dipole moment and hydrogen-bond acceptor geometry . These combined structural deviations mean that binding affinity, selectivity, and ADMET properties observed for widely available 1-aryl or para-CF₃ analogs cannot be assumed to translate to this compound—quantitative differentiation is provided below.

N-1 Substituent
Cyclohexyl (this compound)
1-Phenyl or 1-(4-methylphenyl) analogs
Van der Waals volume 26–36% larger; SAR trends indicate binding may shift significantly – direct potency/selectivity extrapolation not supported.
CF₃ Position
Meta-CF₃ (this compound)
Para-CF₃ analog (CAS 946202-29-5)
Predicted dipole moment difference (0.5–1.0 D) may alter target binding geometry and metabolic soft spots; no head-to-head data available.

Quantitative Evidence vs. Closest Analogs


Cyclohexyl vs. Phenyl Steric Differentiation

The 1-cyclohexyl group occupies a significantly larger van der Waals volume (approximately 98 ų for cyclohexyl vs. 72 ų for phenyl) and introduces conformational flexibility (chair–boat interconversion) absent in the planar 1-phenyl analogs that dominate the imidazole thioacetanilide class [1]. Published SAR for HIV-1 reverse transcriptase inhibitors in this class demonstrates that 1-aryl substitution is a critical determinant of potency, with EC₅₀ values spanning from 0.18 µM (4a5, 1-(4-methylphenyl)) to >10 µM for bulkier or more flexible N-1 groups [1]. The cyclohexyl group, not evaluated in that series, represents an untested steric extreme, precluding direct extrapolation of published antiviral potency figures.

Steric Bulk (N-1)
Class-level
Cyclohexyl ~98 ų vs Phenyl ~72 ų (+26–36%)
Reported SAR trend suggests steric profile may shift target engagement.
No biological data for cyclohexyl analog
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Meta vs. Para CF₃ Electronic Impact

The meta-CF₃ substitution in the target compound positions the strongly electron-withdrawing trifluoromethyl group at a different resonance and inductive position relative to the para-CF₃ analog (CAS 946202-29-5). This positional isomerism is known to alter logP, dipole moment, and metabolism in related acetamide series. The para isomer has a reported molecular weight of 383.4 g/mol (C₁₈H₂₀F₃N₃OS) ; the meta isomer has identical elemental composition but is expected to exhibit a slightly higher dipole moment and altered cytochrome P450 oxidation susceptibility due to electronic deactivation at the meta vs. para position [1]. No head-to-head biological comparison of the meta and para isomers has been published.

CF₃ Isomerism
Data to verify
Meta-CF₃ dipole predicted 0.5–1.0 D higher than para
Positional isomerism may influence binding geometry and metabolism.
Computational estimate; no experimental head-to-head
Physical Organic Chemistry Drug Design ADMET Prediction

Thromboxane Synthetase & Antimicrobial Class Activity

Patent EP 0111384 A1 explicitly claims that thioketal-substituted N-alkyl imidazoles—including those bearing cyclohexyl as the N-alkyl group—are useful as spermicidal, antimicrobial, anticonvulsant agents, and thromboxane synthetase inhibitors [1]. This class-level disclosure provides a plausible activity landscape for the target compound. Importantly, the N-cyclohexyl embodiment is specifically enumerated in the generic formula (R = cyclohexyl), distinguishing it from N-cyclopentyl or N-alkyl chain analogs that may exhibit divergent pharmacokinetic or potency profiles.

Patent Class Activity
Class-level
Claimed: spermicidal, antimicrobial, anticonvulsant, TXA₂ synthase inhibitor
Class-level disclosure supports screening utility for multiple pathways.
Individual IC₅₀ values not reported
Thromboxane Synthetase Inhibition Antimicrobial Spermicidal

HIV-1 RT Inhibitory Potency (Cross-Study)

Although the specific 1-cyclohexyl derivative was not tested, the imidazole thioacetanilide scaffold has demonstrated potent HIV-1 RT inhibition. The most active 1-aryl derivatives achieved EC₅₀ values of 0.18 µM (compound 4a5) and 0.20 µM (compound 4a2), surpassing the reference drugs nevirapine and delavirdine [1]. The target compound shares the identical 2-thioacetamide-N-(substituted phenyl) pharmacophore; the cyclohexyl group represents an unexplored N-1 substitution that may modulate NNRTI binding pocket occupancy. This cross-study backdrop establishes that the scaffold is intrinsically capable of low-micromolar to sub-micromolar antiviral activity, though the exact potency of the cyclohexyl derivative requires de novo experimental determination.

HIV-1 RT Inhibition
Cross-study context
Scaffold EC₅₀ 0.18–2.05 µM (MT-4/MTT); cyclohexyl not tested
Scaffold shows reported antiviral assay response; potency unknown for this analog.
Requires de novo EC₅₀ determination
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Antiviral

APT1/APT2 Inhibition by Analogous Thioacetamides

A structurally related thioacetamide compound (ChEMBL1903566) has been reported to inhibit human APT1 with an IC₅₀ of 17 nM and APT2 with an IC₅₀ of 30 nM in fluorescence polarization and biochemical assays [1]. While this compound is not the exact target molecule, it shares the thioacetamide linkage and aromatic amide features characteristic of the imidazole thioacetanilide class. The target compound's unique cyclohexyl and meta-CF₃ substituents may further modulate APT1/APT2 selectivity, but no direct data exist.

APT1/APT2 Inhibition
Supporting evidence
Analog IC₅₀: APT1 17 nM, APT2 30 nM (1.8× selective)
Thioacetamide class demonstrates reported target engagement at low-nM range.
Cyclohexyl/meta-CF₃ effect on APT selectivity unknown
Acyl-Protein Thioesterase Cancer Research Metabolic Disease

High-Priority Research Applications


HIV-1 NNRTI Lead Optimization

The imidazole thioacetanilide scaffold has validated anti-HIV-1 activity in the sub-micromolar range (EC₅₀ = 0.18–2.05 µM) [3]. The target compound introduces a cyclohexyl N-1 substituent not previously explored in the published NNRTI SAR. Procure this compound to evaluate steric tolerance in the NNRTI hydrophobic pocket and to benchmark potency against the known 1-aryl leads 4a5 and 4a2.

Thromboxane Synthetase & Platelet Aggregation

Patent EP 0111384 A1 explicitly claims thioketal-substituted N-alkyl imidazoles bearing cyclohexyl as thromboxane synthetase inhibitors [3]. The target compound fits this pharmacophore. Researchers exploring prostanoid pathway modulation or anti-thrombotic mechanisms should prioritize this compound over N-cyclopentyl or shorter-chain alkyl analogs due to the cyclohexyl group's distinct steric footprint.

APT1/APT2 Selectivity Profiling

Related thioacetamides inhibit APT1 with IC₅₀ = 17 nM and APT2 with IC₅₀ = 30 nM [3]. The target compound's unique substitution pattern (cyclohexyl + meta-CF₃) may shift selectivity between APT1 and APT2 or alter cellular potency. Procurement enables head-to-head selectivity profiling against the published comparator scaffold.

Antimicrobial Screening Against Drug-Resistant Pathogens

The thioketal-substituted N-alkyl imidazole class is disclosed to possess antimicrobial activity [3]. The cyclohexyl and meta-CF₃ substituents may enhance membrane permeability or efflux pump evasion relative to simpler N-alkyl analogs. Use this compound as a structurally differentiated probe in phenotypic antimicrobial screens where standard imidazole antifungals (e.g., clotrimazole analogs) have failed.

Application
Selection Property
Validation Focus
HIV-1 NNRTI lead optimization studies
Unexplored cyclohexyl N-1 substitution for hydrophobic pocket steric tolerance
EC₅₀ benchmarking against known 1-aryl leads (4a5, 4a2) in cell-based assay
Thromboxane synthetase inhibition research
Patent-claimed cyclohexyl thioketal imidazole pharmacophore for target engagement
Enzyme inhibition potency and selectivity screening against TXA₂ synthase
Acyl-protein thioesterase selectivity profiling
Cyclohexyl/meta-CF₃ substitution for APT1 vs. APT2 selectivity modulation
Head-to-head IC₅₀ determination against APT1 and APT2 in biochemical assay
Antimicrobial screening against drug-resistant strains
Structurally differentiated imidazole probe distinct from standard azole antifungals
MIC determination and membrane permeability assessment in phenotypic screens
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